molecular formula C10H14F3NO6S2 B8234036 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate

Cat. No.: B8234036
M. Wt: 365.4 g/mol
InChI Key: SPRJOVVHXLXNKH-UHFFFAOYSA-N
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Description

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate (CAS: 855785-75-0) is an ionic compound comprising a pyridinium cation substituted with a sulfobutyl group (-C₄H₈SO₃⁻) and a trifluoromethanesulfonate (triflate, CF₃SO₃⁻) anion. Its molecular formula is C₁₀H₁₄F₃NO₆S₂, with a molecular weight of 365.35 g/mol . This compound belongs to a class of pyridinium-based ionic liquids or salts, which are valued for their tunable physicochemical properties, such as thermal stability and solubility.

Properties

IUPAC Name

4-pyridin-1-ium-1-ylbutane-1-sulfonic acid;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.CHF3O3S/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10;2-1(3,4)8(5,6)7/h1-3,6-7H,4-5,8-9H2;(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRJOVVHXLXNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate typically involves the reaction of pyridine with 1,4-butanesultone to introduce the sulfobutyl group. This intermediate is then reacted with trifluoromethanesulfonic acid to form the final product . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of pyridinium derivatives .

Scientific Research Applications

Catalytic Applications

1-(4-Sulfobutyl)pyridin-1-ium trifluoromethanesulfonate has been utilized as a catalyst in various organic reactions. Its ability to act as a Brønsted acid facilitates several chemical transformations, including:

  • Synthesis of Quinazolinones : Research demonstrated that this compound can be used in the preparation of 2-phenylquinazolin-4(3H)-ones. The catalyst showed high efficiency, with yields ranging from 34.2% to 92.5% under optimized conditions .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated significant activity against breast and colon cancer cells .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Catalysis Effective in synthesizing quinazolinones with high yields.
Anticancer Activity Significant cytotoxic effects on multiple cancer cell lines.
Antimicrobial Activity Potential as an antimalarial agent through virtual screening.

Case Study 1: Anticancer Evaluation

A series of sulfonamide derivatives were synthesized and evaluated for their anticancer properties. The study found that certain derivatives exhibited marked cytotoxicity against human cancer cell lines, suggesting the potential of this compound as a lead compound in drug development .

Case Study 2: Antimicrobial Properties

In silico studies indicated that compounds similar to this compound could inhibit the falcipain-2 enzyme, a target for antimalarial drug discovery. This suggests that further exploration of this compound could lead to novel therapeutic agents against malaria .

Mechanism of Action

The mechanism of action of 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate involves its interaction with molecular targets through its functional groups. The sulfobutyl group can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ring can engage in π-π stacking interactions. These interactions enable the compound to modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Key Observations:
  • Cation Variations : The sulfobutyl group in the target compound enhances hydrophilicity compared to simpler pyridinium salts (e.g., Pyridinium Triflate) . Fluorinated analogs (e.g., 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium triflate) exhibit electrophilic fluorine atoms, making them potent fluorinating agents .
  • Anion Effects : Triflate (CF₃SO₃⁻) is a weakly coordinating anion, improving solubility in polar solvents and reactivity in substitution reactions. Methanesulfonate (CH₃SO₃⁻) in related compounds offers similar properties but with reduced acidity .
  • Synthetic Routes : Most pyridinium salts are synthesized via reactions between pyridine N-oxide and sulfonic anhydrides . Imidazolium analogs require sulfonation of pre-functionalized imidazoles .

Physicochemical Properties

Property 1-(4-Sulfobutyl)pyridin-1-ium Triflate Pyridinium Triflate 1-Fluoro-2,6-bis(methoxycarbonyl)pyridin-1-ium Triflate 1-(4-Sulfobutyl)-3-methylimidazolium Triflate
Molecular Weight 365.35 229.18 363.24 368.35
Solubility High (polar solvents) Moderate (polar solvents) Low (aprotic solvents) High (water and polar solvents)
Thermal Stability Moderate Moderate High (decomposes >200°C) High (stable up to 300°C)
Reactivity Nucleophilic substitution Acid catalysis Fluorination reactions Ionic conductivity
  • Thermal Stability : Imidazolium-based ionic liquids (e.g., 1-(4-Sulfobutyl)-3-methylimidazolium Triflate) exhibit superior thermal stability compared to pyridinium salts due to robust cation-anion interactions .
  • Solubility : The sulfobutyl chain in the target compound increases hydrophilicity, contrasting with fluorinated pyridinium salts, which are more lipophilic .

Biological Activity

1-(4-Sulfobutyl)pyridin-1-ium trifluoromethanesulfonate (CAS Number: 855785-75-0) is an ionic liquid characterized by its unique molecular structure, which includes a pyridine ring and a sulfonate group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C10H14F3NO6S2
  • Molecular Weight : 365.35 g/mol
  • Structure : The compound features a pyridinium cation with a sulfonyl group that enhances its solubility and interaction with biological molecules.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes, enzyme activities, and potential therapeutic applications.

The compound's biological effects are primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. It is believed to modulate enzyme activities through competitive inhibition or allosteric modulation, which can affect metabolic pathways.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound inhibited the activity of specific enzymes involved in metabolic pathways. The inhibition was dose-dependent, indicating that higher concentrations of the ionic liquid led to greater reductions in enzyme activity.
  • Cytotoxicity Assessments :
    • Research involving cell lines showed that the compound exhibited cytotoxic effects at elevated concentrations. The IC50 values varied among different cell types, suggesting selective toxicity that could be leveraged for targeted therapeutic applications.
  • Antimicrobial Activity :
    • Preliminary investigations indicated that this ionic liquid displayed antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell lysis.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionDose-dependent inhibition of metabolic enzymes
CytotoxicityIC50 values varied by cell type
AntimicrobialEffective against Gram-positive bacteria

Toxicological Considerations

While the biological activities present potential for therapeutic applications, it is crucial to consider the toxicological profile of this compound. Studies have indicated that at high concentrations, the compound may induce cytotoxic effects in mammalian cells, necessitating further investigation into its safety profile.

Q & A

Q. What are the recommended synthetic pathways for preparing 1-(4-Sulfobutyl)pyridin-1-ium Trifluoromethanesulfonate, and how can purity be optimized?

Answer: The synthesis typically involves a nucleophilic substitution reaction between pyridine and 1,4-butane sultone, followed by protonation and ion exchange. A three-step procedure is commonly used:

Step 1 : React pyridine with 1,4-butane sultone at 40°C for 6 hours to form a zwitterionic intermediate (4-(pyridinium-1-yl)butane-1-sulfonate) .

Step 2 : Protonate the zwitterion using a strong acid (e.g., HCl).

Step 3 : Perform anion exchange with trifluoromethanesulfonic acid to yield the final compound.
Purity Optimization : Use column chromatography (e.g., silica gel with DCM/MeOH 95:5) for purification . Monitor reaction progress via <sup>1</sup>H-NMR to confirm intermediate formation .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the sulfobutyl chain attachment to the pyridinium ring and verifying trifluoromethanesulfonate counterion integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C10H14F3NO6S2, 365.35 g/mol) .
  • Elemental Analysis : Validate stoichiometry of C, H, N, and S.
  • X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) can resolve structural ambiguities .

Q. How does the compound’s solubility profile influence experimental design in ionic liquid applications?

Answer: The compound’s solubility varies with solvent polarity. It is highly soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) but less so in non-polar solvents (e.g., hexane). This property is critical for:

  • Electrochemical Studies : Use acetonitrile for conductivity measurements.
  • Catalysis : Select solvents that stabilize the ionic liquid’s active sites without competing interactions.
    Always pre-dry solvents (e.g., molecular sieves) to avoid hydrolysis of the trifluoromethanesulfonate group .

Advanced Research Questions

Q. How can data contradictions in reaction yields or byproduct formation be systematically addressed during synthesis?

Answer: Contradictions often arise from incomplete anion exchange or residual zwitterionic intermediates. Mitigation strategies include:

  • Stepwise Monitoring : Use <sup>19</sup>F NMR to track trifluoromethanesulfonate incorporation .
  • Byproduct Identification : Employ LC-MS to detect sulfonic acid derivatives or unreacted sultone.
  • Optimized Stoichiometry : Adjust the molar ratio of trifluoromethanesulfonic acid to the zwitterion (typically 1.2:1) to ensure complete exchange .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or acid-catalyzed reactions?

Answer: The pyridinium ring’s electrophilicity and the sulfobutyl group’s electron-withdrawing nature enhance reactivity. Key mechanisms:

  • Nucleophilic Substitution : The sulfonate group stabilizes transition states via resonance, accelerating reactions at the pyridinium C-2 or C-4 positions .
  • Acid Catalysis : The trifluoromethanesulfonate anion acts as a weakly coordinating counterion, increasing Lewis acidity in catalytic cycles .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced electrochemical stability?

Answer:

  • Parameterization : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.
  • Anion Effects : Model interactions between the pyridinium cation and trifluoromethanesulfonate anion to assess ionic conductivity .
  • Substituent Screening : Simulate electron-donating/withdrawing groups on the pyridinium ring to optimize thermal stability (e.g., methyl vs. phenyl derivatives) .

Q. What experimental protocols ensure stability under high-temperature or oxidative conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >250°C for similar ionic liquids) .
  • Oxidative Stability Tests : Expose the compound to O2 or H2O2 and monitor degradation via FT-IR (e.g., loss of S=O stretches at 1200–1300 cm<sup>-1</sup>) .
  • Storage Recommendations : Store under inert gas (N2 or Ar) at 2–8°C to prevent moisture absorption .

Q. How is this compound utilized in advanced applications such as redox-responsive polymers or electrochemical sensors?

Answer:

  • Redox-Responsive Polymers : The pyridinium moiety undergoes reversible reduction to form stable radicals, enabling applications in stimuli-responsive thin films .
  • Electrochemical Sensors : Functionalize electrodes with the compound to enhance electron transfer kinetics in biosensing (e.g., dopamine detection) .

Methodological Tables

Q. Table 1. Key Analytical Data for this compound

PropertyValue/TechniqueReference
Molecular Weight365.35 g/mol
<sup>1</sup>H-NMR (D2O)δ 8.7 (pyridinium H), δ 3.2 (sulfobutyl CH2)
Solubility in ACN>200 mg/mL
Thermal Decomposition260–280°C

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low YieldIncrease reaction time to 8 hours
Byproduct FormationPurify via silica gel chromatography
Anion Exchange IncompleteUse excess trifluoromethanesulfonic acid

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